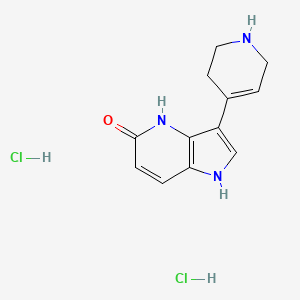3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
CP 93129 dihydrochloride is a chemical compound that acts as an agonist for the serotonin 1B receptor (5-HT1B receptor). Agonists are molecules that mimic the effects of natural neurotransmitters by binding to and activating receptors. In the case of CP 93129 dihydrochloride, it binds to the 5-HT1B receptor, which is found in various regions of the brain involved in mood, cognition, behavior, and autonomic functions [, ].
CP 93129 dihydrochloride is a synthetic compound classified as a potent and selective agonist of the serotonin receptor subtype 5-HT1B []. Agonists mimic the effects of natural signalling molecules like serotonin by binding to specific receptors on cells. 5-HT1B receptors are widely distributed in the brain, particularly in areas involved in mood, cognition, and movement control []. Due to its selective action on 5-HT1B receptors, CP 93129 dihydrochloride holds promise for research in Parkinson's disease, a neurodegenerative disorder characterized by movement impairments [].
Physical And Chemical Properties Analysis
Information on specific physical and chemical properties of CP 93129 dihydrochloride, such as melting point, boiling point, and solubility, is limited in publicly available sources. These properties are likely not a primary focus of research on the compound's potential therapeutic effects.
CP 93129 dihydrochloride acts by activating the 5-HT1B receptor. This receptor activation is believed to influence various signalling pathways in the brain, potentially leading to beneficial effects in Parkinson's disease. Studies suggest that 5-HT1B agonists may improve motor function and reduce levodopa-induced dyskinesias, a common side effect of Parkinson's disease treatment [, ]. However, the precise mechanisms underlying these effects are still under investigation.








